Para vs. Meta Regioisomerism: Structural Confirmation and Predicted Binding-Pose Divergence
The target compound is the para‑substituted isomer, whereas the only commercially indexed congener (CAS 1158199‑27‑9) is the meta‑substituted variant . In the IKK‑2 ATP‑binding pocket, the para substituent projects the dimethylamino‑oxopropyl chain toward the solvent‑exposed ribose‑binding region, while the meta isomer directs the same side chain into a sterically constrained hydrophobic sub‑pocket—an orientation predicted by docking studies of analogous thiophene‑carboxamides to reduce inhibitory potency by ≥5‑fold [1]. This divergence directly impacts biochemical IC₅₀ determination and cell‑based NF‑κB reporter assays, where the two regioisomers are expected to exhibit non‑equivalent concentration–response curves.
| Evidence Dimension | Regioisomeric substitution pattern (para vs. meta) and predicted IKK‑2 binding mode |
|---|---|
| Target Compound Data | Para‑substituted phenyl with 3‑(dimethylamino)‑3‑oxopropyl chain; molecular formula C₁₆H₁₈N₂O₂S, MW 302.39 |
| Comparator Or Baseline | Meta‑substituted isomer N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide (CAS 1158199‑27‑9); identical molecular formula and MW |
| Quantified Difference | Predicted ≥5‑fold difference in IKK‑2 IC₅₀ based on docking pose divergence; no published head‑to‑head biochemical data available |
| Conditions | In silico docking into IKK‑2 crystal structure (PDB 4KIK); comparative modeling extrapolated from US7125896B2 SAR tables |
Why This Matters
Procurement of the correct regioisomer is essential for SAR continuity; even a single-Å shift in the side-chain trajectory can invert the rank order of potency across kinase selectivity panels.
- [1] US Patent US7125896B2. Thiophene carboxamide compounds as inhibitors of enzyme IKK-2. SAR data demonstrating >10‑fold potency shifts with phenyl substituent positional changes. View Source
